molecular formula C16H16O3 B1663997 2,2-Dimethoxy-2-phenylacetophenone CAS No. 24650-42-8

2,2-Dimethoxy-2-phenylacetophenone

Cat. No.: B1663997
CAS No.: 24650-42-8
M. Wt: 256.30 g/mol
InChI Key: KWVGIHKZDCUPEU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of DMPA is the process of radical polymerization , particularly in the preparation of acrylate polymers . It plays a crucial role in initiating this process.

Mode of Action

DMPA acts as a photoinitiator . Under the influence of light, DMPA forms radicals . These radicals then initiate the radical polymerization process . This interaction with light and the subsequent formation of radicals is the key interaction of DMPA with its target.

Biochemical Pathways

The main biochemical pathway affected by DMPA is the polymerization of methacrylate monomers . The radicals formed by DMPA initiate this polymerization process . The downstream effect of this is the creation of acrylate polymers .

Pharmacokinetics

It’s known that dmpa is sensitive to light and can decompose in acidic conditions .

Result of Action

The result of DMPA’s action is the successful initiation of the radical polymerization process, leading to the formation of acrylate polymers . This is used in various applications, including the preparation of UV-curing silicone rubber with excellent mechanical properties and thermal stability .

Action Environment

The action of DMPA is influenced by environmental factors such as light and pH. Light is necessary for DMPA to form radicals and initiate the polymerization process . On the other hand, DMPA is stable in alkaline conditions but can decompose in the presence of acids . Therefore, the efficacy and stability of DMPA are highly dependent on these environmental conditions.

Biochemical Analysis

Biochemical Properties

The primary biochemical role of 2,2-Dimethoxy-2-phenylacetophenone is as a photoinitiator. When exposed to light, it forms radicals that initiate the radical polymerization of methacrylate monomers

Cellular Effects

It is known to be involved in the photopolymerization of methacrylate monomers . This process could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of radicals under the influence of light . These radicals then initiate the radical polymerization of methacrylate monomers

Temporal Effects in Laboratory Settings

It is known to be used in the photopolymerization of methacrylate monomers , which suggests that its effects could change over time depending on the light exposure.

Preparation Methods

2,2-Dimethoxy-1,2-diphenyl-ethanone can be synthesized through various synthetic routes. One common method involves the reaction of benzil with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,2-Dimethoxy-1,2-diphenyl-ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethoxy-1,2-diphenyl-ethanone has a wide range of scientific research applications:

Comparison with Similar Compounds

2,2-Dimethoxy-1,2-diphenyl-ethanone can be compared with other similar compounds such as:

The uniqueness of 2,2-Dimethoxy-1,2-diphenyl-ethanone lies in its specific photoinitiation capabilities and its stability under alkaline conditions, making it suitable for various industrial applications .

Properties

IUPAC Name

2,2-dimethoxy-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVGIHKZDCUPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037715
Record name 2,2-Dimethoxy-1,2-diphenylethanone
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Ethanone, 2,2-dimethoxy-1,2-diphenyl-
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Record name 2,2-Dimethoxy-2-phenylacetophenone
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CAS No.

24650-42-8
Record name 2,2-Dimethoxy-2-phenylacetophenone
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Record name 2,2-Dimethoxy-2-phenylacetophenone
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Record name Ethanone, 2,2-dimethoxy-1,2-diphenyl-
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Record name 2,2-Dimethoxy-1,2-diphenylethanone
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Record name 2,2-dimethoxy-1,2-diphenylethan-1-one
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Record name PHENYLDIMETHOXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

Isotactic polymethyl methacrylate (1.0 g), syndiotactic polymethyl methacrylate (3.0 g) and hydroquinone (0.03 g) were dissolved in a mixture of dimethyl phthalate (6.81 g), trimethylolpropane triacrylate (1.59 g) and HOA-MPL 2-acryloxyethyl phthalate (14.30 g), a product from Kyoeisha Oil and Fats K. K.) and heated to 120° C. After a clear sol was obtained 2,2-dimethyloxy-2-phenyl acetophenone (0.33 g) was added to the sol. The sol thus obtained was cast onto a 50 μm-thick polyester sheet and cooled at -5° C. for one hour to give a photocurable self-retainable gelled sheet having a thickness of 5 mm.
[Compound]
Name
polymethyl methacrylate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polymethyl methacrylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
2-acryloxyethyl phthalate
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1; 1-(4-isopropylphenyl)-2-hydroxy-2-methylpropan-1-one; 1-(4-dodecyl-phenyl)-2-hydroxy-2-methylpropan-1-one; 4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone; diethoxyphenyl acetophenone; 2,4,6 trimethylbenzoyl diphenylphosphone, a mixture of (2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide and 2-hydroxy-2-methyl-1-phenyl-propane-1-one, and mixtures thereof.
[Compound]
Name
2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1
Quantity
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

6 parts of sodium methylate are added in portions in the course of 2 hours to a solution of 21 parts of benzil and 37 parts of p-toluenesulfonic acid methyl ester in 50 parts of dimethylformamide at room temperature, whilst stirring. The reaction mixture is then heated with 500 parts of water for 1 hour under reflux and subsequently cooled to room temperature, and the precipitate is filtered off and recrystallized from a mixture of isopropanol and water. 22 parts of benzil dimethylketal are obtained.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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